molecular formula C41H50N8O6 B12377411 sPLA2-IIA Inhibitor

sPLA2-IIA Inhibitor

Cat. No.: B12377411
M. Wt: 750.9 g/mol
InChI Key: XCSQMDBCQUHRBL-FBWIXNCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “secretory phospholipase A2 type IIA inhibitor” is a molecule designed to inhibit the activity of the enzyme secretory phospholipase A2 type IIA. This enzyme is part of the phospholipase A2 family, which hydrolyzes the sn-2 ester bond in phospholipids, releasing free fatty acids and lysophospholipids. Secretory phospholipase A2 type IIA is known for its role in inflammatory processes and is implicated in various diseases, including rheumatoid arthritis, cardiovascular diseases, and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of secretory phospholipase A2 type IIA inhibitors typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance binding affinity to the enzyme. Common synthetic routes include solid-phase peptide synthesis and solution-phase synthesis. Reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, along with protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of secretory phospholipase A2 type IIA inhibitors may involve large-scale peptide synthesis using automated synthesizers. The process includes purification steps such as high-performance liquid chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Secretory phospholipase A2 type IIA inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of secretory phospholipase A2 type IIA inhibitors include:

    Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.

    Protecting Groups: Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl).

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include various peptide derivatives and modified inhibitors with enhanced binding affinity and specificity for secretory phospholipase A2 type IIA .

Scientific Research Applications

Secretory phospholipase A2 type IIA inhibitors have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of secretory phospholipase A2 type IIA inhibitors involves binding to the active site of the enzyme, preventing it from hydrolyzing phospholipids. This inhibition blocks the production of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. The molecular targets include the catalytic site of secretory phospholipase A2 type IIA and associated signaling pathways, such as the ERK1/2-cPLA2α pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to secretory phospholipase A2 type IIA inhibitors include:

Uniqueness

The uniqueness of secretory phospholipase A2 type IIA inhibitors lies in their specificity for the type IIA isoform, which is highly implicated in inflammatory diseases. This specificity allows for targeted therapeutic interventions with potentially fewer side effects compared to broader-spectrum inhibitors .

Properties

Molecular Formula

C41H50N8O6

Molecular Weight

750.9 g/mol

IUPAC Name

2-[3-[(2S,8S,11S)-11-(hydroxymethyl)-8-(2-methylpropyl)-5,14-bis(naphthalen-1-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

InChI

InChI=1S/C41H50N8O6/c1-24(2)20-32-37(52)49-35(23-50)40(55)48-33(21-27-14-7-12-25-10-3-5-16-29(25)27)38(53)45-31(18-9-19-44-41(42)43)36(51)47-34(39(54)46-32)22-28-15-8-13-26-11-4-6-17-30(26)28/h3-8,10-17,24,31-35,50H,9,18-23H2,1-2H3,(H,45,53)(H,46,54)(H,47,51)(H,48,55)(H,49,52)(H4,42,43,44)/t31-,32-,33?,34?,35-/m0/s1

InChI Key

XCSQMDBCQUHRBL-FBWIXNCPSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.